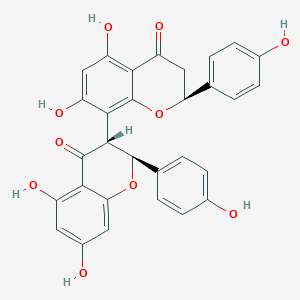![molecular formula C9H9NO B161530 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 129893-31-8](/img/structure/B161530.png)
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Übersicht
Beschreibung
“7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO. It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The process used Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is primarily utilized in pharmaceutical research. This compound has been identified as a key component in the synthesis of various pharmaceuticals, notably as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are noteworthy, with the acrolein route showing a promising yield of up to 87.4%, indicating its potential for large-scale production (Fu Chun, 2007).
Chemical Synthesis and Structural Analysis
This compound also plays a significant role in chemical synthesis and structural studies. Its derivatives have been synthesized through various reactions, demonstrating the compound's versatility in creating diverse chemical structures. For instance, its reaction with nucleophiles leads to various substituted derivatives (T. Goto et al., 1991). Furthermore, the molecular and crystal structures of its derivatives have been extensively studied, providing insights into their physical and chemical properties (A. Moustafa & A. S. Girgis, 2007).
Biological Activity Studies
The compound has shown various biological activities, including antiulcer and anticancer properties. Its synthesis has been explored through multiple methods, reflecting its significance in developing therapeutically relevant compounds (Chen Li-gong, 2004).
Green Chemistry Applications
There has been a focus on developing eco-friendly synthesis methods for this compound. For example, a manganese-catalyzed oxidation process in water has been employed for synthesizing its analogs, highlighting the move towards more sustainable and less harmful chemical processes (Lanhui Ren et al., 2015).
Advanced Materials Research
Research into new synthetic routes for this compound has implications in the field of advanced materials. An efficient route using commercially available materials has been developed, indicating its potential for widespread application in various industrial sectors (J. Zhou et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
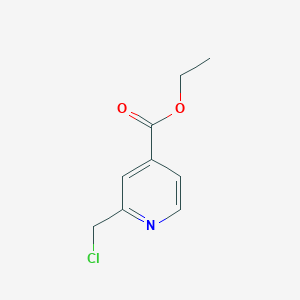

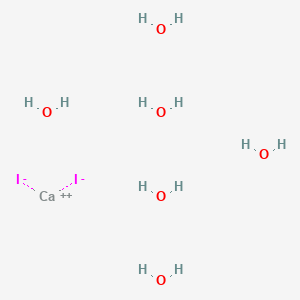
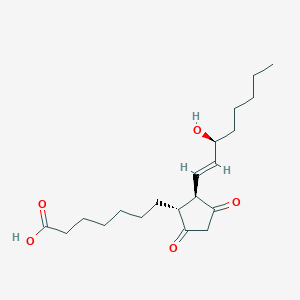
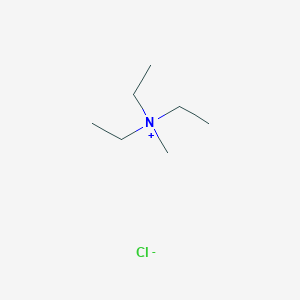
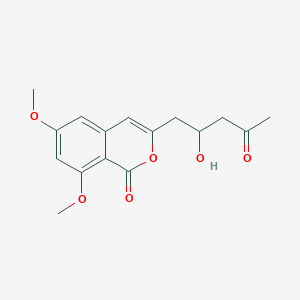


![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)

